![molecular formula C24H23NO4 B2520026 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid CAS No. 475100-30-2](/img/structure/B2520026.png)
2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid
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Description
“2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid” is a complex organic compound . It is used in various scientific research and has been mentioned in the context of polymer grafting density on mechanophore activation .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods mentioned in the literature involves the use of anthracene methanol, dimethylaminopyridine, triethylamine, bromoisobutyryl bromide, hydroxyethyl pyrrole dione, pentenoyl chloride, methyl acrylate, and other reagents . The product was obtained after several hours of reaction and purification was achieved by column chromatography with gradient eluent .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains an anthracene moiety, which is a polycyclic aromatic hydrocarbon with three fused benzene rings . It also contains a hexanoic acid group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the specific context. In the context of polymer grafting, it is used as a precursor for polymerization .Scientific Research Applications
Dyslipidemia Treatment
The compound MGL-3196, derived from this structure, has shown promise as a highly selective thyroid hormone receptor β (THR-β) agonist. THR-β activation in the liver leads to beneficial effects on lipid levels, including decreased LDL cholesterol (LDL-C) and triglycerides (TG). Notably, MGL-3196 exhibited outstanding safety in preclinical models and healthy volunteers, making it a potential therapeutic option for dyslipidemia .
Thyroid Hormone Receptor Modulation
Given its structural similarity to thyroid hormones, this compound has been investigated for its ability to selectively modulate THR-β. THR-β plays a crucial role in lipid metabolism, and compounds like MGL-3196 may offer targeted therapeutic options for metabolic disorders .
Liver Health
THR-β activation by MGL-3196 has been associated with liver health. Preclinical studies demonstrated safety in rat heart models, suggesting that this compound may have minimal adverse effects on the central thyroid axis while improving lipid profiles .
Nonalcoholic Fatty Liver Disease (NAFLD)
Exploring the link between NAFLD and thyroid disease, researchers have investigated THR modulation. While more studies are needed, compounds like MGL-3196 could potentially impact NAFLD progression .
Orphan Drug Designation
Although specific indications are not mentioned, the compound has received orphan drug designation, indicating its potential for treating rare diseases or conditions .
properties
IUPAC Name |
2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-2-3-12-17(24(28)29)25-22(26)20-18-13-8-4-5-9-14(13)19(21(20)23(25)27)16-11-7-6-10-15(16)18/h4-11,17-21H,2-3,12H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHGJIWWPZOXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid |
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